Solvent Blue 102

Descripción general

Descripción

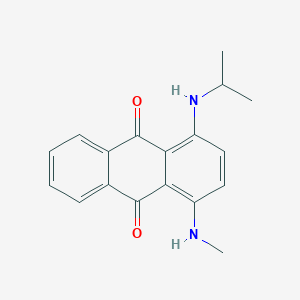

Solvent Blue 102 is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Solvent Blue 102 typically involves the reaction of 1-chloroanthraquinone with methylamine and isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Oxidation Reactions

Solvent Blue 102 undergoes oxidation due to its electron-rich anthraquinone core. Key pathways include:

-

Radical-Mediated Oxidation : Hydroxyl radicals (- OH) and superoxide radicals (- O₂⁻) attack the C–S+=C group, initiating ring-opening reactions. This generates intermediates like phenol, aniline, and aldehydes, ultimately mineralizing to CO₂, H₂O, SO₄²⁻, and NH₄⁺ .

-

Catalytic Oxidation : Metal catalysts (e.g., Cu, Pt) accelerate degradation in the presence of H₂O₂, achieving >88% decolorization under optimized conditions (40°C, 18 min) .

Table 1: Oxidation Conditions and Products

| Reagent/Catalyst | Temperature | Key Products | Efficiency |

|---|---|---|---|

| H₂O₂ + Cu | 40°C | CO₂, H₂O, SO₄²⁻ | 88.2% |

| - OH radicals | Ambient | Phenol, NH₄⁺ | N/A |

Reduction Reactions

The leuco form of this compound is accessible via reductive processes:

-

Zinc-Alkaline Reduction : Zinc powder in NaOH reduces the anthraquinone backbone, forming a colorless leuco compound. This reaction is reversible under oxidative conditions .

Table 2: Reduction Parameters

| Reducing Agent | Solvent | Product | Stability |

|---|---|---|---|

| Zn + NaOH | Aqueous | Leuco form | Air-sensitive |

Solvent Effects on Reaction Kinetics

Polar solvents stabilize polar transition states, accelerating reactions like β-scission and Diels-Alder adduct formation. For example:

-

β-Scission Rates : Increase by 10x in polar solvents (e.g., DMSO) compared to nonpolar media due to enhanced stabilization of radical intermediates .

-

Hydrogen Bonding : Aqueous solvents promote faster demethylation via stronger H-bonding with intermediates .

Table 3: Solvent Polarity vs. Reaction Rate

| Solvent | ET (kcal/mol) | Relative Rate (vs. Hexane) |

|---|---|---|

| Water | 63.1 | 10.0x |

| DMSO | 45.1 | 8.2x |

| Methanol | 55.5 | 7.5x |

Degradation Pathways

Photodegradation and catalytic processes follow distinct mechanisms:

-

Initial Step : - OH radicals cleave the central aromatic ring, breaking C–S bonds .

-

Intermediate Formation : Sulfoxide and hydroxylated fragments emerge .

-

Mineralization : Fragments decompose into CO₂, H₂O, and inorganic ions (SO₄²⁻, NH₄⁺) .

Structural Stability

This compound demonstrates high thermal stability (decomposition >300°C) and resistance to hydrolysis under acidic/basic conditions, as shown in solubility studies with DMSO and aqueous media .

Aplicaciones Científicas De Investigación

Solvent Blue 102 has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mecanismo De Acción

The mechanism of action of Solvent Blue 102 involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 1-Amino-4-((1-methylethyl)amino)anthraquinone

- 1-(Methylamino)-4-aminoanthraquinone

- 1-(Methylamino)-4-((1-methylethyl)amino)-9,10-anthraquinone

Comparison: Solvent Blue 102 is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications.

Actividad Biológica

Solvent Blue 102, an organic compound belonging to the anthraquinone family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, summarizing key findings from various studies, and presenting relevant data in table format.

Overview of this compound

- Chemical Structure : this compound is characterized by its vibrant color and stability, making it a popular choice in dye production.

- Synthesis : Typically synthesized through the reaction of 1-chloroanthraquinone with methylamine and isopropylamine, this compound undergoes various chemical transformations including oxidation and reduction.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. A study published in MDPI highlights its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7) and found:

- Cell Viability Reduction : this compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death, as evidenced by increased levels of cleaved caspases observed through Western blot analysis .

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to disrupt cellular processes by:

- Interacting with DNA : The compound may intercalate into DNA, leading to structural changes that hinder replication.

- Modulating Enzyme Activity : this compound can influence the activity of specific enzymes involved in metabolic pathways, which may enhance its therapeutic effects .

Case Studies

Several case studies have been conducted to explore the broader implications of this compound in biological systems:

- Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection severity when applied topically.

- Cancer Treatment Trials : Preliminary trials involving animal models have shown promising results in using this compound as an adjunct therapy alongside conventional chemotherapy, enhancing overall treatment efficacy while reducing side effects .

Propiedades

IUPAC Name |

1-(methylamino)-4-(propan-2-ylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-10(2)20-14-9-8-13(19-3)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-10,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMFVBIIVCLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165522 | |

| Record name | 1-(Methylamino)-4-((1-methylethyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15403-56-2 | |

| Record name | 1-(Methylamino)-4-[(1-methylethyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15403-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylamino)-4-((1-methylethyl)amino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015403562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylamino)-4-((1-methylethyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-[(1-methylethyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.